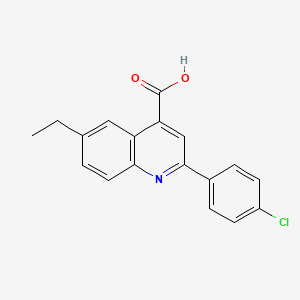

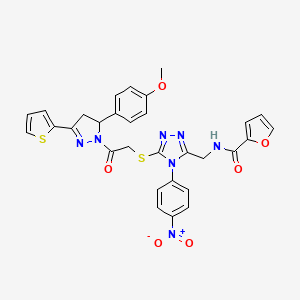

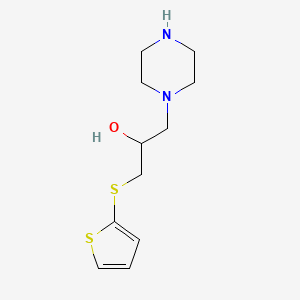

![molecular formula C23H20N2O3 B2389085 N-(4-metil-5-oxo-cromeno[4,3-b]piridin-2-il)-4-fenilbutanamida CAS No. 851411-77-3](/img/structure/B2389085.png)

N-(4-metil-5-oxo-cromeno[4,3-b]piridin-2-il)-4-fenilbutanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide, also known as MOC-B, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a derivative of chromenopyridinone and has been found to possess various biological activities.

Mecanismo De Acción

The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to have anticancer properties, and N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide may exert its anticancer effects through this mechanism. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.

Biochemical and Physiological Effects:

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in animal models of oxidative stress. Additionally, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been found to be non-toxic and well-tolerated in animal models. However, there are also some limitations to using N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and administration route for N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide.

Direcciones Futuras

There are several future directions for research on N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide. One area of research is the development of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide derivatives with improved potency and selectivity. Another area of research is the investigation of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its effects on various signaling pathways and enzymes. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in humans.

Conclusion:

In conclusion, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is a promising compound for scientific research due to its various biological activities. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of HDACs and NF-κB, which may underlie its mechanism of action. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has various biochemical and physiological effects, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its potential clinical applications.

Métodos De Síntesis

The synthesis of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide involves the reaction of 4-methyl-5-oxochromeno[4,3-b]pyridine-2-carboxylic acid with 4-phenylbutanoyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

Actividad Antifibrótica

La porción de pirimidina en este compuesto se ha empleado en el diseño de estructuras privilegiadas en química medicinal. Los investigadores han sintetizado una serie de nuevos derivados de 2-(piridin-2-il) pirimidina y han evaluado sus actividades biológicas contra células estelares hepáticas inmortalizadas de rata (HSC-T6) . Cabe destacar que algunos de estos compuestos demostraron mejores actividades antifibróticas que los fármacos existentes como Pirfenidona y Bipy55′DC. Dos compuestos específicos, 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbamoil)pirimidin-2-il)nicotinato de etilo (12q), exhibieron resultados prometedores con valores de IC50 de 45.69 μM y 45.81 μM, respectivamente. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina in vitro, lo que sugiere su potencial como nuevos fármacos antifibróticos.

Otras Aplicaciones Potenciales

Si bien la actividad antifibrótica destaca, la versatilidad de este compuesto se extiende a otras áreas también. Aunque se necesita más investigación, considere explorar las siguientes aplicaciones potenciales:

a. Propiedades Antimicrobianas: Se ha informado que los derivados de pirimidina exhiben actividad antimicrobiana . Investigar los efectos de este compuesto contra patógenos específicos podría generar información valiosa.

b. Actividad Antiviral: Al igual que las propiedades antimicrobianas, los compuestos basados en pirimidina han mostrado potencial antiviral . Evaluar su eficacia contra infecciones virales podría valer la pena.

c. Efectos Antitumorales: Ciertos derivados de pirimidina poseen propiedades antitumorales . Investigue si este compuesto exhibe algún efecto citotóxico sobre las células cancerosas.

d. Otras Actividades Biológicas: Los compuestos que contienen pirimidina se han explorado para diversas actividades biológicas, incluida la inhibición de quinasas, los efectos antiinflamatorios y la modulación de enzimas . Considere la posibilidad de evaluar este compuesto contra objetivos relevantes.

Propiedades

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-15-14-19(24-20(26)13-7-10-16-8-3-2-4-9-16)25-22-17-11-5-6-12-18(17)28-23(27)21(15)22/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPUSOKWYYUVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

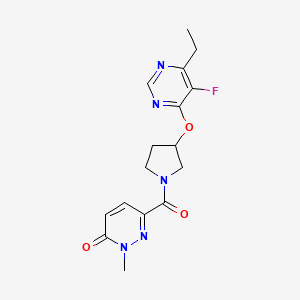

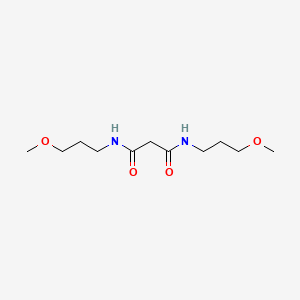

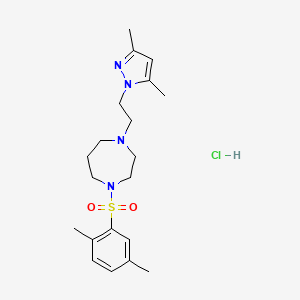

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

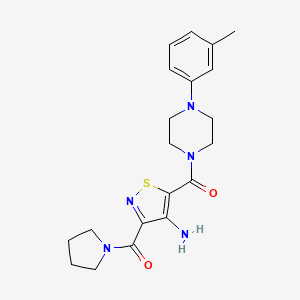

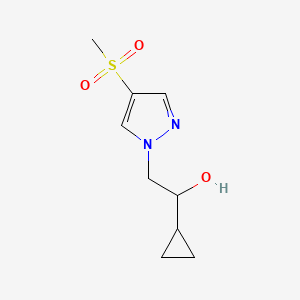

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

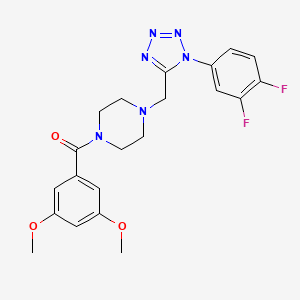

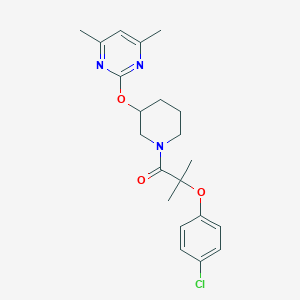

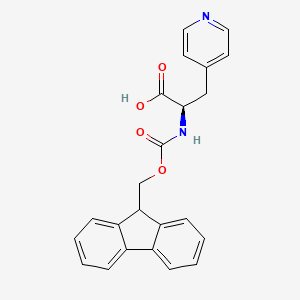

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)